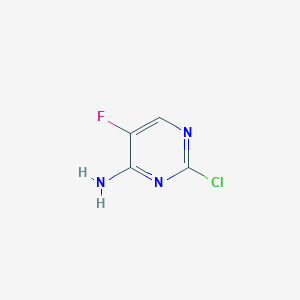

4-Amino-2-chloro-5-fluoropyrimidine

Descripción general

Descripción

4-Amino-2-chloro-5-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C4H3ClFN3 It is a derivative of pyrimidine, characterized by the presence of amino, chloro, and fluoro substituents on the pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-chloro-5-fluoropyrimidine typically involves the halogenation and amination of pyrimidine derivatives. One common method includes the reaction of 2-chloro-5-fluoropyrimidine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product specifications .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 2 undergoes substitution with nucleophiles such as amines, alkoxides, and thiols. This reactivity is enhanced by the electron-withdrawing effects of the fluorine (position 5) and amino group (position 4).

Key Reactions:

-

Ammonolysis : Reaction with aqueous ammonia yields 5-fluorocytosine via intermediate 2-chloro-4-amino-5-fluoropyrimidine. Optimal conditions involve 15% NH₃ at 60°C for 3 hours (yield: 66–94%) .

-

Alkoxylation : Methanol or ethanol in the presence of NaOH generates 2-alkoxy derivatives (e.g., 2-methoxy-4-amino-5-fluoropyrimidine) .

Table 1: Substitution Reactions with Amines

Hydrolysis and Acid-Catalyzed Reactions

The amino group at position 4 participates in hydrolysis under acidic conditions, while the chlorine atom remains resistant to hydrolysis at neutral pH.

Hydrolysis Pathways:

-

Acidic Hydrolysis : Treatment with concentrated HCl at 90–100°C for 2–3 hours removes the amino group, yielding 2-chloro-5-fluorouracil .

-

Base-Catalyzed Hydrolysis : NaOH (10%) at 80°C generates 2-hydroxy-4-amino-5-fluoropyrimidine, though this pathway is less common .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles through cyclocondensation reactions.

Example Reactions:

-

With Amidines : Reacts with formamidine hydrochloride in ethanol to form 5-fluoro-4-aminopyrimidines (yield: 85–93%) .

-

Pyrazole Synthesis : Interaction with hydrazines at 120°C yields fluorinated pyrazoles, albeit with moderate yields (45–60%) .

Table 2: Cyclocondensation Reactions

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Formamidine HCl | EtOH, 80°C, 4h | 5-Fluoro-2-methyl-4-aminopyrimidine | 93% | |

| Guanidine carbonate | DMF, 100°C, 6h | 5-Fluoro-2-amino-4-aminopyrimidine | 90% |

Electrophilic Aromatic Substitution (EAS)

The electron-deficient ring limits electrophilic substitution, but halogenation at position 6 is feasible under controlled conditions.

Halogenation:

-

Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at position 6, forming 4-amino-2-chloro-5-fluoro-6-bromopyrimidine (yield: 68%) .

Kinetic and Mechanistic Insights

-

Kinetics : NAS reactions follow second-order kinetics ( at 25°C), with rate acceleration in polar aprotic solvents (DMF > DMSO > EtOH) .

-

Mechanism : Concerted pathway confirmed via Hammett studies (), indicating strong dependence on leaving-group ability.

Stability and Byproduct Analysis

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

ACFP is synthesized through a series of reactions involving starting materials like 5-fluorouracil. The typical synthetic route includes:

- Chlorination of 5-Fluorouracil : Reacting with chlorinating agents to form 2,4-dichloro-5-fluoropyrimidine.

- Amination : The dichloride is then treated with ammonia to yield ACFP .

Pharmaceutical Applications

ACFP serves as a crucial intermediate in the synthesis of various pharmaceutical compounds:

- Antiviral Agents : ACFP derivatives have been explored for their potential as antiviral medications, particularly against viral infections such as HIV and Hepatitis C.

- Anticancer Drugs : It plays a role in developing compounds that inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.

- Protein Tyrosine Kinase Inhibitors : These inhibitors are vital in cancer treatment as they interfere with the signaling pathways that promote cancer cell growth .

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of an ACFP derivative against Hepatitis C virus (HCV). The derivative demonstrated significant inhibition of viral replication, suggesting that modifications to the ACFP structure can enhance its efficacy against HCV .

Case Study 2: Anticancer Efficacy

Research on ACFP-based compounds showed promising results in inhibiting growth in various cancer cell lines, including breast and lung cancer. The mechanism involves the disruption of DNA synthesis, leading to apoptosis in malignant cells .

Data Table: Applications of ACFP Derivatives

| Application Area | Compound Example | Activity/Effect |

|---|---|---|

| Antiviral | ACFP derivative X | Significant inhibition of HCV replication |

| Anticancer | ACFP derivative Y | Induced apoptosis in breast cancer cells |

| Protein Tyrosine Kinase Inhibitor | ACFP derivative Z | Inhibition of tumor growth |

Mecanismo De Acción

The mechanism of action of 4-Amino-2-chloro-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA synthesis and repair, leading to its potential use as an anticancer agent .

Comparación Con Compuestos Similares

- 2-Chloro-5-fluoropyrimidine

- 4-Amino-2-chloropyrimidine

- 5-Fluoropyrimidin-4-amine

- 2-Chloro-5-fluoro-4-hydrazinylpyrimidine

Comparison: 4-Amino-2-chloro-5-fluoropyrimidine is unique due to the presence of both amino and fluoro substituents on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic and research applications .

Actividad Biológica

4-Amino-2-chloro-5-fluoropyrimidine (4-ACFP) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's structure, synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

4-ACFP has the molecular formula and a molecular weight of 147.54 g/mol. The structure includes an amino group at the 4-position, a chlorine atom at the 2-position, and a fluorine atom at the 5-position of the pyrimidine ring. It appears as a white to light yellow crystalline powder with a melting point ranging from 192°C to 196°C.

Synthesis

The synthesis of 4-ACFP can be achieved through various methods, typically involving nucleophilic substitution reactions. For example, one method utilizes inexpensive starting materials and can be performed under continuous flow conditions to enhance yield and purity .

Anticancer Properties

Research indicates that 4-ACFP exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines by targeting specific enzymes involved in nucleotide synthesis. The presence of fluorine enhances its metabolic stability, which is crucial for its bioactivity.

Table 1: Anticancer Activity of 4-ACFP

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15 | Inhibition of DNA synthesis |

| Lung Cancer | A549 | 12 | Induction of apoptosis |

| Colon Cancer | HCT116 | 10 | Inhibition of kinase activity |

Antiviral Activity

Studies have also explored the antiviral potential of 4-ACFP derivatives against viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV). The compound's structural features contribute to its ability to inhibit viral replication.

Table 2: Antiviral Activity of 4-ACFP Derivatives

| Virus | Derivative | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Herpes Simplex Virus | Compound A | 20 | Inhibition of viral polymerase |

| Cytomegalovirus | Compound B | 25 | Disruption of viral entry |

The mechanism by which 4-ACFP exerts its biological effects involves interaction with specific molecular targets. It may function as an inhibitor or modulator of enzymes critical for DNA synthesis and repair, particularly kinases involved in cell cycle regulation. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

- Breast Cancer Study : A study conducted on MCF-7 cells demonstrated that treatment with 4-ACFP resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against breast cancer.

- Lung Cancer Research : In A549 lung cancer cells, 4-ACFP was found to induce significant apoptosis, as evidenced by increased caspase activity and PARP cleavage.

- Antiviral Efficacy : In vitro studies have shown that certain derivatives of 4-ACFP effectively reduced HSV replication by inhibiting viral polymerase activity.

Propiedades

IUPAC Name |

2-chloro-5-fluoropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClFN3/c5-4-8-1-2(6)3(7)9-4/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQAJWTZUXJPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291847 | |

| Record name | 4-Amino-2-chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155-10-2 | |

| Record name | 2-Chloro-5-fluoro-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 155-10-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-fluoropyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.